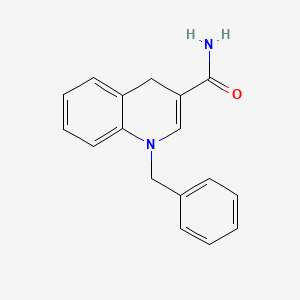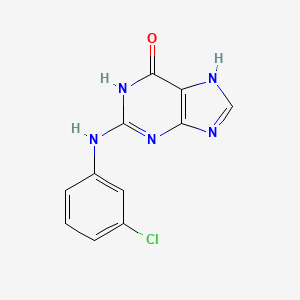
Bis((3-chloropyridin-2-yl)methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((3-chloropyridin-2-yl)methyl)amine is an organic compound with the molecular formula C12H11Cl2N3 It is characterized by the presence of two 3-chloropyridin-2-yl groups attached to a central amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis((3-chloropyridin-2-yl)methyl)amine typically involves the reaction of 3-chloropyridine with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction proceeds through a Mannich-type reaction, where the 3-chloropyridine acts as the nucleophile, formaldehyde as the electrophile, and ammonia or a primary amine as the amine source .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Bis((3-chloropyridin-2-yl)methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloropyridine groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Bis((3-chloropyridin-2-yl)methyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of Bis((3-chloropyridin-2-yl)methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparación Con Compuestos Similares
Similar Compounds
- Bis((2-chloropyridin-3-yl)methyl)amine
- Bis((4-chloropyridin-2-yl)methyl)amine
- Bis((3-bromopyridin-2-yl)methyl)amine
Uniqueness
Bis((3-chloropyridin-2-yl)methyl)amine is unique due to the specific positioning of the chlorine atoms on the pyridine rings, which can influence its reactivity and interaction with biological targets. This positioning can lead to different chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C12H11Cl2N3 |
|---|---|
Peso molecular |
268.14 g/mol |
Nombre IUPAC |
1-(3-chloropyridin-2-yl)-N-[(3-chloropyridin-2-yl)methyl]methanamine |
InChI |
InChI=1S/C12H11Cl2N3/c13-9-3-1-5-16-11(9)7-15-8-12-10(14)4-2-6-17-12/h1-6,15H,7-8H2 |
Clave InChI |
GNKKMENTQCLNSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)CNCC2=C(C=CC=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B11855426.png)


![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)





![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)

![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)

